molecular formula C17H18N2O3 B5745947 N'-[(2-methoxyphenyl)acetyl]-2-methylbenzohydrazide

N'-[(2-methoxyphenyl)acetyl]-2-methylbenzohydrazide

Cat. No. B5745947
M. Wt: 298.34 g/mol
InChI Key: HDGYZXPXFAOAMM-UHFFFAOYSA-N
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Description

N'-[(2-methoxyphenyl)acetyl]-2-methylbenzohydrazide, also known as MMB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MMB is a hydrazide derivative that has been synthesized using various methods.

Mechanism of Action

The exact mechanism of action of N'-[(2-methoxyphenyl)acetyl]-2-methylbenzohydrazide is not fully understood. However, it is believed that N'-[(2-methoxyphenyl)acetyl]-2-methylbenzohydrazide exerts its therapeutic effects by inhibiting the growth of cancer cells, bacteria, and fungi. N'-[(2-methoxyphenyl)acetyl]-2-methylbenzohydrazide has also been found to inhibit the production of inflammatory cytokines and prostaglandins, which may contribute to its anti-inflammatory and analgesic properties.
Biochemical and physiological effects:
N'-[(2-methoxyphenyl)acetyl]-2-methylbenzohydrazide has been found to induce apoptosis in cancer cells by activating caspase-3 and -9. Additionally, N'-[(2-methoxyphenyl)acetyl]-2-methylbenzohydrazide has been found to inhibit the growth of Mycobacterium tuberculosis by inhibiting the synthesis of mycolic acid. N'-[(2-methoxyphenyl)acetyl]-2-methylbenzohydrazide has also been found to inhibit the growth of various fungi, including Candida albicans and Aspergillus niger. Furthermore, N'-[(2-methoxyphenyl)acetyl]-2-methylbenzohydrazide has been found to reduce the production of reactive oxygen species and lipid peroxidation, which may contribute to its antioxidant properties.

Advantages and Limitations for Lab Experiments

N'-[(2-methoxyphenyl)acetyl]-2-methylbenzohydrazide has several advantages for lab experiments. It is a stable compound that can be easily synthesized using simple methods. Additionally, N'-[(2-methoxyphenyl)acetyl]-2-methylbenzohydrazide has been found to exhibit low toxicity in animal studies. However, N'-[(2-methoxyphenyl)acetyl]-2-methylbenzohydrazide has some limitations for lab experiments. It has poor solubility in water, which may limit its use in aqueous environments. Furthermore, N'-[(2-methoxyphenyl)acetyl]-2-methylbenzohydrazide has not been extensively studied in human trials, which may limit its potential therapeutic applications.

Future Directions

There are several future directions for the study of N'-[(2-methoxyphenyl)acetyl]-2-methylbenzohydrazide. One potential area of research is the development of N'-[(2-methoxyphenyl)acetyl]-2-methylbenzohydrazide analogs with improved solubility and bioavailability. Additionally, further studies are needed to investigate the potential therapeutic applications of N'-[(2-methoxyphenyl)acetyl]-2-methylbenzohydrazide in humans. Furthermore, the mechanism of action of N'-[(2-methoxyphenyl)acetyl]-2-methylbenzohydrazide needs to be further elucidated to fully understand its therapeutic effects. Finally, the potential synergistic effects of N'-[(2-methoxyphenyl)acetyl]-2-methylbenzohydrazide with other compounds should be investigated to enhance its therapeutic efficacy.
Conclusion:
In conclusion, N'-[(2-methoxyphenyl)acetyl]-2-methylbenzohydrazide is a promising chemical compound that has potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of N'-[(2-methoxyphenyl)acetyl]-2-methylbenzohydrazide.

Synthesis Methods

N'-[(2-methoxyphenyl)acetyl]-2-methylbenzohydrazide has been synthesized using different methods, including the reaction of 2-methylbenzohydrazide with 2-methoxybenzoyl chloride in the presence of triethylamine. Another method involves the reaction of 2-methylbenzohydrazide with 2-methoxybenzaldehyde in the presence of acetic acid. The reaction of 2-methylbenzohydrazide with 2-methoxybenzoyl chloride is the most commonly used method for synthesizing N'-[(2-methoxyphenyl)acetyl]-2-methylbenzohydrazide.

Scientific Research Applications

N'-[(2-methoxyphenyl)acetyl]-2-methylbenzohydrazide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antitubercular, and antifungal activities. N'-[(2-methoxyphenyl)acetyl]-2-methylbenzohydrazide has also been investigated for its anti-inflammatory, analgesic, and antipyretic properties. Additionally, N'-[(2-methoxyphenyl)acetyl]-2-methylbenzohydrazide has been found to possess antioxidant and antimicrobial activities.

properties

IUPAC Name

N'-[2-(2-methoxyphenyl)acetyl]-2-methylbenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-12-7-3-5-9-14(12)17(21)19-18-16(20)11-13-8-4-6-10-15(13)22-2/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDGYZXPXFAOAMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NNC(=O)CC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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